molecular formula C45H55NO15 B193547 Docetaxal CAS No. 125354-16-7

Docetaxal

Cat. No.: B193547
CAS No.: 125354-16-7
M. Wt: 849.9 g/mol
InChI Key: LEMYAXKYCOBYOJ-OAGWZNDDSA-N
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Mechanism of Action

Target of Action

Docetaxel is a taxoid antineoplastic agent that primarily targets microtubules in cells . Microtubules are structures that help move chromosomes during mitosis (cell division) . Docetaxel binds to microtubules with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death .

Mode of Action

Docetaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner . Docetaxel is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .

Biochemical Pathways

Docetaxel’s action on microtubules affects the cell division process, leading to cell death . It also triggers the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which activate the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is involved in the upregulation of PD-L1 in tumor cells .

Pharmacokinetics

Docetaxel is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, which results in several pharmacologically inactive oxidation products . It is widely distributed in tissues with a mean volume of distribution of 74 L/m² after 100 mg/m², every 3 weeks . The mean total body clearance after this schedule is approximately 22 L/h/m², principally because of hepatic metabolism by the CYP3A4 system and biliary excretion into the feces .

Result of Action

The primary result of docetaxel’s action is the inhibition of cell division, leading to cell death . This cytotoxic activity is exhibited on various cancer cells, including breast, colorectal, lung, ovarian, gastric, renal, and prostate cancer cells .

Action Environment

The efficacy of docetaxel can be influenced by various environmental factors. For instance, its water solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of drug-transporting proteins, notably P-glycoprotein, present on the bile canalicular membrane, can impact the elimination routes of docetaxel .

Biochemical Analysis

Biochemical Properties

Docetaxel reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, Docetaxel is two times more potent as an inhibitor of microtubule depolymerization . Docetaxel binds to microtubules but does not interact with dimeric tubulin .

Cellular Effects

Docetaxel has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing Docetaxel treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects . It disrupts the normal function of microtubules and thereby stops cell division .

Molecular Mechanism

Docetaxel works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of Docetaxel are also severalfold greater than paclitaxel in vitro and in tumor xenografts .

Temporal Effects in Laboratory Settings

Traditionally limited by poor solubility and significant side effects, Docetaxel’s therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .

Dosage Effects in Animal Models

In animal models, Docetaxel has been administered at a dosage of 1 mg/kg on alternate days, as determined by a preliminary experiment . Significant arthritis index and knee joint circumference decrease were observed in the Docetaxel group .

Metabolic Pathways

Docetaxel is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, Docetaxel is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .

Transport and Distribution

The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably Docetaxel . Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion .

Subcellular Localization

The effects of Docetaxel treatment on the expression and subcellular localization of ABC superfamily proteins have been studied . Docetaxel treatment changes the expression level or subcellular localization of ABCB1, ABCC1, and ABCG2 .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925105
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125354-16-7
Record name N-Debenzoyl-N-(tert-butoxycarbonyl)taxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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